![molecular formula C16H17ClN2O4S B11701020 2-(dimethylamino)ethyl [(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B11701020.png)
2-(dimethylamino)ethyl [(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(DIMETHYLAMINO)ETHYL 2-[(5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETATE is a synthetic organic compound that belongs to the class of thiazolidine derivatives. Thiazolidine motifs are known for their diverse biological activities and are used in various medicinal and pharmaceutical applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIMETHYLAMINO)ETHYL 2-[(5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETATE typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring is formed by the cyclization of a thiosemicarbazide derivative with an appropriate α-halo ester under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a condensation reaction with a suitable aldehyde or ketone.
Attachment of the Dimethylamino Group: The dimethylamino group is attached via a nucleophilic substitution reaction using dimethylamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(DIMETHYLAMINO)ETHYL 2-[(5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different oxidation states.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives.
科学的研究の応用
2-(DIMETHYLAMINO)ETHYL 2-[(5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(DIMETHYLAMINO)ETHYL 2-[(5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the thiazolidine ring and the chlorophenyl group plays a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Thiazolidine-2,4-dione: A structurally related compound with similar biological activities.
2-(DIMETHYLAMINO)ETHYL 2-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETATE: A derivative with a methoxy group instead of a chloro group.
Uniqueness
2-(DIMETHYLAMINO)ETHYL 2-[(5Z)-5-[(4-CHLOROPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLIDIN-3-YL]ACETATE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C16H17ClN2O4S |
|---|---|
分子量 |
368.8 g/mol |
IUPAC名 |
2-(dimethylamino)ethyl 2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate |
InChI |
InChI=1S/C16H17ClN2O4S/c1-18(2)7-8-23-14(20)10-19-15(21)13(24-16(19)22)9-11-3-5-12(17)6-4-11/h3-6,9H,7-8,10H2,1-2H3/b13-9- |
InChIキー |
UPMWWHREYIBNTL-LCYFTJDESA-N |
異性体SMILES |
CN(C)CCOC(=O)CN1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/SC1=O |
正規SMILES |
CN(C)CCOC(=O)CN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


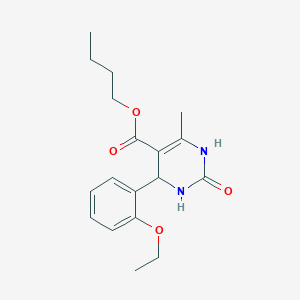
![3-benzyl-4-methyl-7-({(2Z)-2-[2-(4-nitrophenyl)hydrazinylidene]-2-phenylethyl}oxy)-2H-chromen-2-one](/img/structure/B11700948.png)
![1-(5-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}furan-2-yl)ethanone](/img/structure/B11700958.png)
![Ethyl 5-(4-methoxybenzoyloxy)-2-phenylnaphtho[1,2-B]furan-3-carboxylate](/img/structure/B11700960.png)
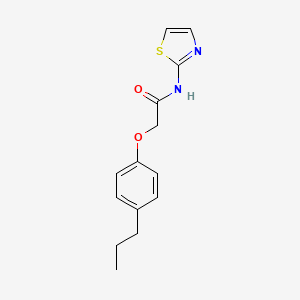
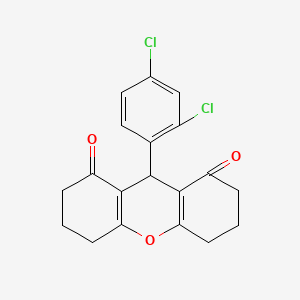
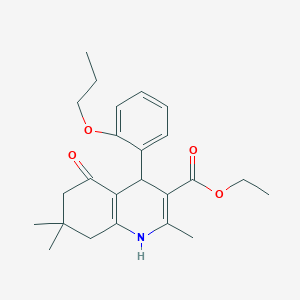
![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(cyclohexylamino)ethyl]prop-2-enamide](/img/structure/B11700987.png)
![7-bromo-4-(3,5-dimethoxybenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11700994.png)
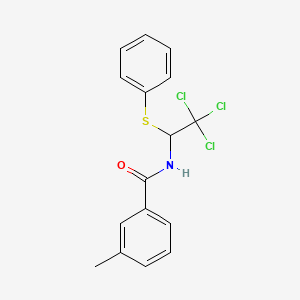
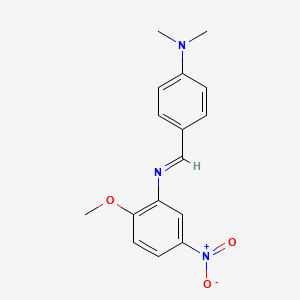
![3-nitro-N-(2,2,2-trichloro-1-{[2-chloro-5-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B11701013.png)
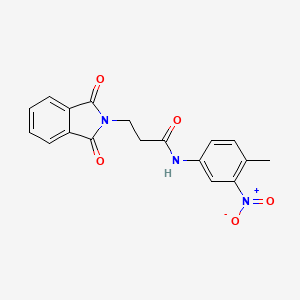
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetohydrazide](/img/structure/B11701029.png)
